Deoxycholic-2,2,4,4-D4 acid

Descripción general

Descripción

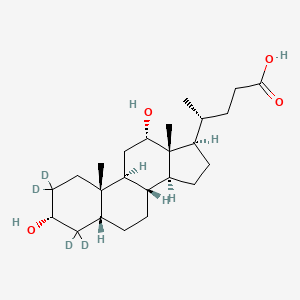

Ácido Desoxicólico-d4 (DCA-d4) es un derivado deuterado del Ácido Desoxicólico (DCA). DCA es un ácido biliar secundario que se forma a través de la transformación microbiana del ácido cólico en el colon. Los ácidos biliares desempeñan funciones esenciales en la digestión de lípidos, el metabolismo del colesterol y las vías de señalización .

Mecanismo De Acción

El Ácido Desoxicólico-d4 activa el receptor de ácidos biliares acoplado a proteína G TGR5. Esta activación estimula la actividad termogénica del tejido adiposo marrón (BAT), lo que potencialmente influye en el gasto energético y el metabolismo.

Análisis Bioquímico

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Deoxycholic-2,2,4,4-D4 acid is involved in various metabolic pathways It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels

Métodos De Preparación

Las rutas sintéticas para el Ácido Desoxicólico-d4 implican la incorporación de deuterio durante su síntesis. Desafortunadamente, las condiciones de reacción específicas y los métodos de producción industrial para el Ácido Desoxicólico-d4 no están ampliamente documentados. Los investigadores suelen introducir deuterio durante la síntesis del Ácido Desoxicólico para obtener el compuesto marcado.

Análisis De Reacciones Químicas

El Ácido Desoxicólico-d4 puede someterse a diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones son similares a los del Ácido Desoxicólico. Los principales productos formados a partir de estas reacciones pueden incluir derivados deuterados de ácidos biliares.

Aplicaciones Científicas De Investigación

Biochemical Applications

Cholagogue Properties

Deoxycholic-2,2,4,4-D4 acid acts as a cholagogue, promoting bile flow and aiding in the dissolution of gallstones. Its effectiveness in preventing gallstone formation is well-documented, making it a candidate for therapeutic applications in hepatobiliary disorders .

Protein Isolation

As a mild detergent, deoxycholic acid facilitates the isolation of membrane-associated proteins. This property is instrumental in studies involving membrane proteins and the development of outer membrane protein vaccines . The amphipathic nature of deoxycholic acid allows it to solubilize proteins effectively.

Internal Standard in Quantification

this compound serves as an internal standard for quantifying deoxycholic acid levels in various biological samples. This application is crucial for metabolic studies and pharmacokinetic assessments .

Clinical Research Applications

Submental Fat Reduction

Deoxycholic acid has been extensively studied for its efficacy in reducing submental fat (double chin). Clinical trials have shown that it leads to significant fat reduction with manageable side effects. However, there are concerns regarding potential industry bias in the results of these studies .

Cancer Research

Elevated serum levels of deoxycholic acid have been associated with colorectal cancer. Research indicates that this bile acid may play a role in cancer pathogenesis by affecting cellular signaling pathways related to cell proliferation and apoptosis .

Microbiological Applications

Impact on Gut Microbiota

Research has demonstrated that deoxycholic acid influences gut microbiota composition. In animal models, it has been shown to decrease microbial diversity while promoting specific bacterial genera associated with gastrointestinal health . This finding underscores the role of bile acids in modulating gut microbiota and their potential implications for gastrointestinal diseases.

Bile Reflux and Gastric Health

In studies examining bile reflux's impact on gastric health, deoxycholic acid was administered to rats to induce gastric intestinal metaplasia. The results indicated a correlation between bile acids and gastric cancer risk factors . This highlights the compound's relevance in understanding gastric pathologies.

Nanotechnology and Material Science

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Biochemistry | Cholagogue properties | Aids in gallstone dissolution |

| Protein isolation | Useful for membrane protein studies | |

| Internal standard for quantification | Essential for metabolic studies | |

| Clinical Research | Submental fat reduction | Effective but potential industry bias noted |

| Cancer research | Elevated levels linked to colorectal cancer | |

| Microbiology | Gut microbiota modulation | Influences microbial diversity |

| Bile reflux studies | Correlation with gastric cancer risk | |

| Nanotechnology | Drug delivery systems | Potential use in nanocarriers |

Comparación Con Compuestos Similares

Si bien el Ácido Desoxicólico-d4 es único debido a su etiquetado con deuterio, otros compuestos relacionados incluyen:

- Ácido Desoxicólico (forma no etiquetada)

- Ácido Quenodesoxicólico-d4 (otro ácido biliar deuterado)

- Otros ácidos biliares con estructuras y funciones distintas .

Actividad Biológica

Deoxycholic-2,2,4,4-D4 acid (DCA-d4) is a deuterated form of deoxycholic acid, a secondary bile acid that plays significant roles in various biological processes. This article explores the biological activity of DCA-d4, including its metabolic functions, interactions with enzymes, and implications in health and disease.

2. Metabolic Role of Deoxycholic Acid

3.1 Cholagogue Effects

3.2 Interaction with Membrane Enzymes

3.3 Cytotoxicity and Cancer Research

Research indicates that DCA-d4 may exhibit cytotoxic effects against certain cancer cell lines. In studies involving semi-synthetic derivatives of deoxycholic acid, modifications to its structure enhanced its ability to inhibit tumor cell growth . This raises the possibility of developing DCA-d4 derivatives as anticancer agents.

3.4 Implications in Metabolic Disorders

Recent studies have linked elevated levels of deoxycholic acid with metabolic disorders such as type 2 diabetes (T2D). In individuals with T2D, increased concentrations of DCA were associated with impaired glucose metabolism and dyslipidemia . This correlation suggests that DCA-d4 could serve as a biomarker for assessing metabolic health.

Table 1: Summary of Key Studies on DCA-d4

5. Conclusion

This compound exhibits significant biological activities that contribute to its role as a critical metabolite in human physiology. Its cholagogue effects, interactions with enzymes involved in lipid signaling, and associations with metabolic disorders highlight its importance in both health and disease contexts.

6. Future Directions

Further research is warranted to explore the therapeutic potential of DCA-d4 derivatives in cancer treatment and metabolic disease management. Additionally, understanding the microbiome's influence on bile acid metabolism could unveil new strategies for addressing gastrointestinal disorders.

Propiedades

IUPAC Name |

(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1/i10D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGVEGMKQFWNSR-FCSCGBJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745736 | |

| Record name | (3alpha,5beta,12alpha)-3,12-Dihydroxy(2,2,4,4-~2~H_4_)cholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112076-61-6 | |

| Record name | (3alpha,5beta,12alpha)-3,12-Dihydroxy(2,2,4,4-~2~H_4_)cholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 112076-61-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.